
Benzenamine, N,N-bis(2-methoxyethyl)-4-nitro-3-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, N,N-bis(2-methoxyethyl)-4-nitro-3-(trifluoromethyl)- is a complex organic compound with a unique structure that includes both nitro and trifluoromethyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-bis(2-methoxyethyl)-4-nitro-3-(trifluoromethyl)- typically involves multiple steps The starting material is often a substituted benzenamine, which undergoes nitration to introduce the nitro group The trifluoromethyl group is then added through a separate reaction, often involving trifluoromethylation reagents
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieve efficient production.
化学反応の分析
Types of Reactions
Benzenamine, N,N-bis(2-methoxyethyl)-4-nitro-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different products depending on the reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions. Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while oxidation can produce various oxidized products.
科学的研究の応用
Benzenamine, N,N-bis(2-methoxyethyl)-4-nitro-3-(trifluoromethyl)- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzenamine, N,N-bis(2-methoxyethyl)-4-nitro-3-(trifluoromethyl)- involves its interaction with various molecular targets. The nitro and trifluoromethyl groups play a significant role in its reactivity and interactions. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Benzenamine, N,N-bis(2-methoxyethyl)-
- Benzenamine, N,N-bis(2-ethoxyethyl)-
- Benzenamine, N,N-bis(2-methoxyethyl)-4-nitro-
Uniqueness
Benzenamine, N,N-bis(2-methoxyethyl)-4-nitro-3-(trifluoromethyl)- is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct chemical and physical properties
特性
CAS番号 |
821777-04-2 |
|---|---|
分子式 |
C13H17F3N2O4 |
分子量 |
322.28 g/mol |
IUPAC名 |
N,N-bis(2-methoxyethyl)-4-nitro-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C13H17F3N2O4/c1-21-7-5-17(6-8-22-2)10-3-4-12(18(19)20)11(9-10)13(14,15)16/h3-4,9H,5-8H2,1-2H3 |
InChIキー |
QZEYLUFKZNXSDF-UHFFFAOYSA-N |
正規SMILES |
COCCN(CCOC)C1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


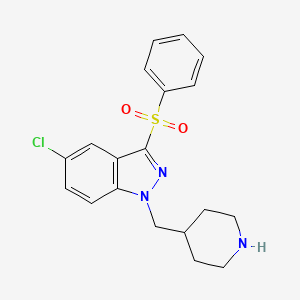
![2-[(Undec-10-enoyl)oxy]but-3-ynoic acid](/img/structure/B15160326.png)
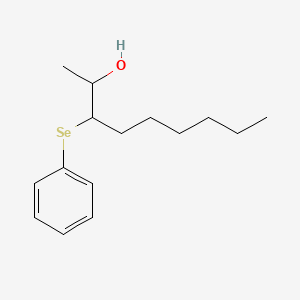
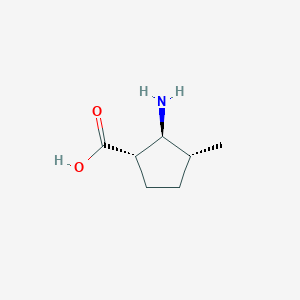
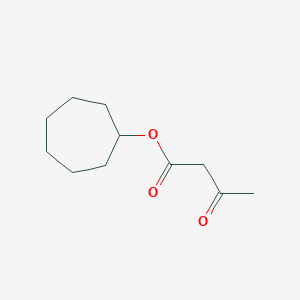
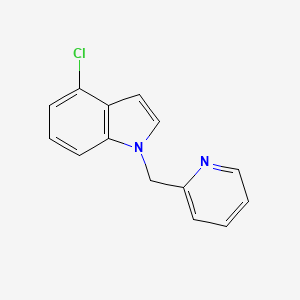

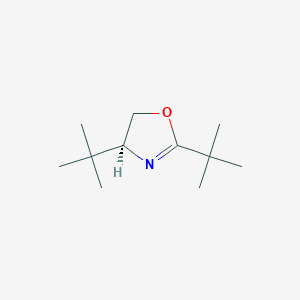
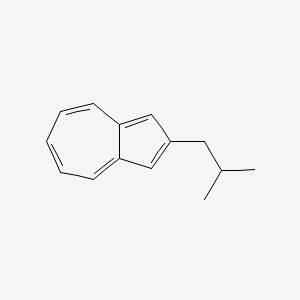
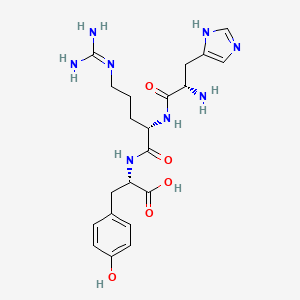
![2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio]-, 3-oxide](/img/structure/B15160368.png)
![2,2-Dimethyl-N-{6-[(thiomorpholin-4-yl)methyl]pyridin-2-yl}propanamide](/img/structure/B15160378.png)
![1,4-Piperazinedipropanamine, N,N'-bis(pyrrolo[1,2-a]quinoxalin-4-yl)-](/img/structure/B15160385.png)
![3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B15160398.png)
